7-epi-Cefixim (Cefixim EP Impurity C)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

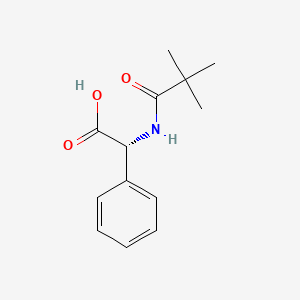

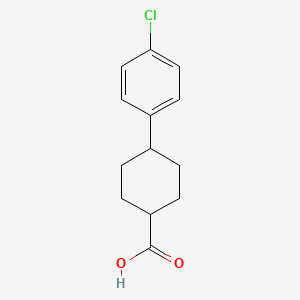

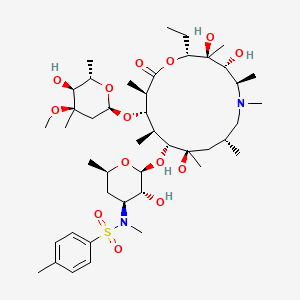

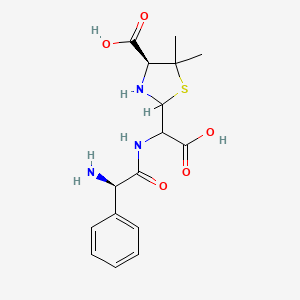

7-epi-Cefixime, also known as Cefixime EP Impurity C, is a chemical compound with the CAS number 108691-83-4 . Its chemical name is (6R,7S)-7-[[ (Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .

Molecular Structure Analysis

The molecular formula of 7-epi-Cefixime is C16H15N5O7S2 . The structure includes a bicyclic core, a thiazole ring, and several functional groups including an ethenyl group, an aminothiazolyl group, and a carboxymethoxyimino group .Wissenschaftliche Forschungsanwendungen

Löslichkeits- und Bioverfügbarkeitssteigerung

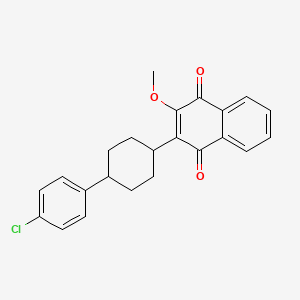

7-epi-Cefixim: wurde bei der Formulierung von ternären Einschlusskomplexen eingesetzt, um die Löslichkeit und orale Bioverfügbarkeit von Cefixim zu verbessern {svg_1}. Dieser Ansatz verwendet Hydroxypropyl-β-Cyclodextrin (HP-β-CD) und Sulfobutylether-β-Cyclodextrin (SBE-β-CD) zusammen mit N-Methyl-D-Glucaminet (MG), um die Eigenschaften des Arzneimittels zu verbessern. Die eingesetzte mechanochemische Strategie gilt als „grün“ und nachhaltig.

Referenzstandard für die Qualitätskontrolle

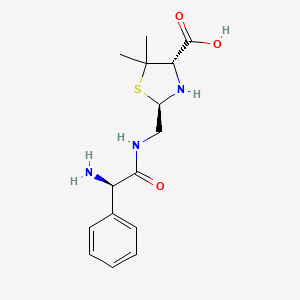

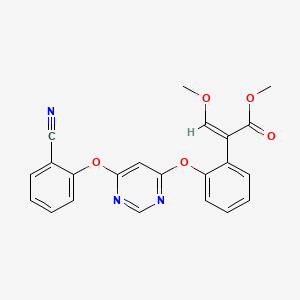

In der pharmazeutischen Industrie dient Cefixim EP Impurity C als Referenzstandard für die Qualitätskontrolle {svg_2}. Es ist unerlässlich für die Identifizierung und Quantifizierung von Verunreinigungen in Cefixim-Formulierungen, um die Reinheit und Wirksamkeit des Medikaments zu gewährleisten.

Forschung zu Wirkmechanismen

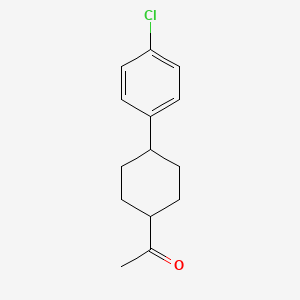

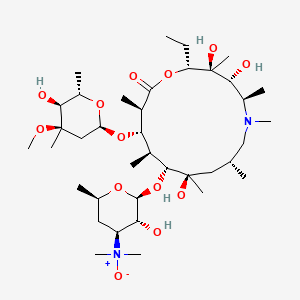

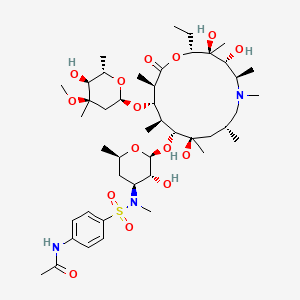

Die Verbindung wird in der Forschung verwendet, um die Wirkmechanismen von Cefixim und anderen Cephalosporin-Antibiotika zu untersuchen {svg_3}. Das Verständnis, wie diese Antibiotika wirken, kann zur Entwicklung neuer Medikamente und Behandlungsstrategien führen.

Synthese von bioaktiven Verbindungen

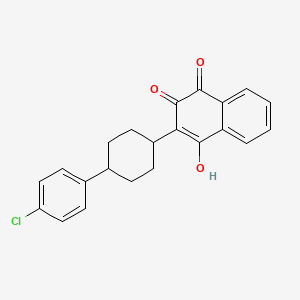

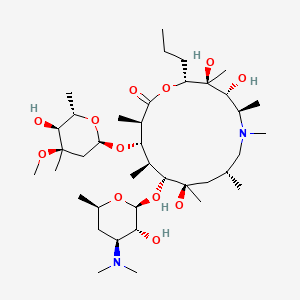

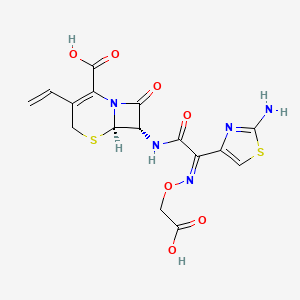

Cefixim EP Impurity C: kann als Ausgangsmaterial für die Synthese anderer bioaktiver Verbindungen dienen {svg_4}. Diese Anwendung ist entscheidend für die Entdeckung und Entwicklung neuer Therapeutika.

Photokatalytische Abbaustudien

Studien haben die Verwendung von 7-epi-Cefixim in photokatalytischen Prozessen zur Abbaureduktion von Antibiotika in Umweltbereichen untersucht {svg_5}. Diese Forschung ist entscheidend für die Bekämpfung der Umweltverschmutzung durch pharmazeutische Verbindungen.

Physikalisch-chemische Charakterisierung

Die physikalisch-chemischen Eigenschaften der Verbindung wurden mit verschiedenen analytischen Techniken wie Fourier-Transformations-Infrarotspektroskopie (FT-IR), Differential Scanning Calorimetry (DSC), Pulverröntgendiffraktometrie (XRD) und Rasterelektronenmikroskopie (SEM) umfassend charakterisiert {svg_6}. Diese Studien sind grundlegend für das Verständnis des Verhaltens und der Stabilität des Arzneimittels.

Wirkmechanismus

Target of Action

The primary target of 7-epi-Cefixime, also known as Cefixime EP Impurity C or Cefixime 7-epimer, is the bacterial cell wall. It binds to one or more of the penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

7-epi-Cefixime inhibits bacterial cell wall synthesis by binding to the PBPs. This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Biochemical Pathways

The affected biochemical pathway is the peptidoglycan synthesis pathway. By inhibiting this pathway, 7-epi-Cefixime prevents the formation of a complete and functional bacterial cell wall. This leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Pharmacokinetics

As an impurity and synthetic intermediate in the production of cefixime , it’s likely that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be similar to those of Cefixime.

Result of Action

The molecular and cellular effects of 7-epi-Cefixime’s action result in the inhibition of bacterial cell wall synthesis. This leads to cell lysis and the eventual death of the bacterial cell .

Biochemische Analyse

Biochemical Properties

7-epi-Cefixime plays a crucial role in biochemical reactions, particularly in the context of its parent compound, Cefixime. As an impurity, it is essential to understand its interactions with various enzymes, proteins, and other biomolecules. 7-epi-Cefixime interacts with bacterial penicillin-binding proteins, which are enzymes involved in the synthesis of the bacterial cell wall. These interactions lead to the inhibition of cell wall synthesis, ultimately resulting in bacterial cell death . Additionally, 7-epi-Cefixime may interact with other proteins involved in bacterial metabolism, although these interactions are less well-characterized.

Cellular Effects

The effects of 7-epi-Cefixime on various types of cells and cellular processes are primarily observed in bacterial cells. 7-epi-Cefixime influences cell function by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. This compound can also impact cell signaling pathways, gene expression, and cellular metabolism in bacteria. For instance, the inhibition of cell wall synthesis can trigger stress response pathways and alter the expression of genes involved in cell wall maintenance and repair .

Molecular Mechanism

The molecular mechanism of action of 7-epi-Cefixime involves its binding interactions with bacterial penicillin-binding proteins. By binding to these proteins, 7-epi-Cefixime inhibits their enzymatic activity, preventing the cross-linking of peptidoglycan chains that are essential for cell wall integrity. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis. Additionally, 7-epi-Cefixime may exert its effects through enzyme inhibition or activation and changes in gene expression related to cell wall synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-epi-Cefixime can change over time due to its stability and degradation. 7-epi-Cefixime is relatively stable under ambient conditions, but it may degrade over time, leading to a decrease in its potency. Long-term effects on cellular function, particularly in bacterial cells, can be observed in in vitro or in vivo studies. These effects may include the development of resistance mechanisms or changes in cellular metabolism in response to prolonged exposure to 7-epi-Cefixime .

Dosage Effects in Animal Models

The effects of 7-epi-Cefixime vary with different dosages in animal models. At lower doses, 7-epi-Cefixime may effectively inhibit bacterial growth without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to host tissues or disruption of normal cellular processes. Threshold effects, where a specific dosage level is required to achieve a therapeutic effect, may also be observed in these studies .

Metabolic Pathways

7-epi-Cefixime is involved in metabolic pathways related to its parent compound, Cefixime. It interacts with enzymes and cofactors involved in the synthesis and degradation of bacterial cell wall components. These interactions can affect metabolic flux and metabolite levels, particularly in bacterial cells. The presence of 7-epi-Cefixime may also influence the activity of enzymes involved in antibiotic resistance mechanisms, such as beta-lactamases .

Transport and Distribution

The transport and distribution of 7-epi-Cefixime within cells and tissues are influenced by its interactions with transporters and binding proteins. In bacterial cells, 7-epi-Cefixime is transported across the cell membrane and accumulates in the periplasmic space, where it exerts its inhibitory effects on penicillin-binding proteins. The localization and accumulation of 7-epi-Cefixime can impact its efficacy and the development of resistance mechanisms .

Subcellular Localization

The subcellular localization of 7-epi-Cefixime is primarily within the periplasmic space of bacterial cells. This localization is crucial for its activity, as it allows 7-epi-Cefixime to interact with penicillin-binding proteins and inhibit cell wall synthesis. Targeting signals or post-translational modifications may direct 7-epi-Cefixime to specific compartments or organelles, enhancing its efficacy and reducing potential off-target effects .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 7-epi-Cefixime can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methyl-2-oxo-2H-chromene-3-carboxylic acid", "2-amino-5-methylthiazole", "methylamine", "sodium borohydride", "acetic acid", "acetic anhydride", "triethylamine", "4-nitrobenzaldehyde", "sodium hydroxide", "hydrogen peroxide", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with acetic anhydride and triethylamine to form the corresponding acetic ester", "Step 2: Reduction of the nitro group of 4-nitrobenzaldehyde using sodium borohydride and acetic acid to form 4-aminobenzaldehyde", "Step 3: Condensation of 4-aminobenzaldehyde with 2-amino-5-methylthiazole in the presence of acetic acid to form the corresponding Schiff base", "Step 4: Reduction of the Schiff base using sodium borohydride and acetic acid to form the corresponding amine", "Step 5: Alkylation of the amine with methylamine in the presence of sodium bicarbonate to form the corresponding secondary amine", "Step 6: Cyclization of the secondary amine with 4-methyl-2-oxo-2H-chromene-3-carboxylic acid acetic ester in the presence of sodium hydroxide to form the corresponding lactam", "Step 7: Epimerization of the lactam using hydrogen peroxide and sodium hydroxide to form 7-epi-Cefixime" ] } | |

CAS-Nummer |

108691-83-4 |

Molekularformel |

C16H15N5O7S2 |

Molekulargewicht |

453.5 g/mol |

IUPAC-Name |

(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14+/m0/s1 |

InChI-Schlüssel |

OKBVVJOGVLARMR-SGCUGGORSA-N |

Isomerische SMILES |

C=CC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |

SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

Kanonische SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)